3-Benzyl-3-spiro[bicyclo[3.2.1]cyclooctane-8,2'-[1,3]dioxane]
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Overview
Description
(1’R,5’S)-3’-benzylspiro[1,3-dioxolane-2,8’-3-azabicyclo[3.2.1]octane] is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a benzyl group, a dioxolane ring, and an azabicyclo octane framework. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,5’S)-3’-benzylspiro[1,3-dioxolane-2,8’-3-azabicyclo[3.2.1]octane] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common approach is the condensation of a carbonyl compound with a diol in the presence of an acid catalyst to form the dioxolane ring . The azabicyclo octane framework can be constructed through stereoselective cyclization reactions .
Industrial Production Methods
Industrial production of such complex molecules often involves multi-step synthesis with rigorous control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to scale up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
(1’R,5’S)-3’-benzylspiro[1,3-dioxolane-2,8’-3-azabicyclo[3.2.1]octane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(1’R,5’S)-3’-benzylspiro[1,3-dioxolane-2,8’-3-azabicyclo[3.2.1]octane] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1’R,5’S)-3’-benzylspiro[1,3-dioxolane-2,8’-3-azabicyclo[3.2.1]octane] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with similar reactivity but lacking the azabicyclo octane framework.
1,3-Dioxane: Another related compound with a different ring structure.
Uniqueness
(1’R,5’S)-3’-benzylspiro[1,3-dioxolane-2,8’-3-azabicyclo[3.2.1]octane] is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of both the dioxolane and azabicyclo octane rings makes it a versatile compound for various applications .
Properties
IUPAC Name |
(1'R,5'S)-3'-benzylspiro[1,3-dioxolane-2,8'-3-azabicyclo[3.2.1]octane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-4-13(5-3-1)10-17-11-14-6-7-15(12-17)16(14)18-8-9-19-16/h1-5,14-15H,6-12H2/t14-,15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYXZJIPWLIKSZ-GASCZTMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C23OCCO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@@H]1C23OCCO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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